Bis(dimethylamino)methylsilane is an organosilane compound characterized by its unique silicon-carbon framework and the presence of dimethylamino groups. This compound is classified under organosilanes, which are widely used in various chemical applications due to their reactivity and versatility.
The compound can be synthesized through various methods, often involving the reaction of dichloromethylsilane with dimethylamine or its derivatives. It is commercially available from several chemical suppliers, including American Elements, which manufactures it under the trade name AE Organometallics .
Bis(dimethylamino)methylsilane is classified as an organosilane compound, specifically a silane containing amine functional groups. Its structure allows it to participate in reactions typical of both silanes and amines, making it useful in diverse applications ranging from materials science to pharmaceuticals.
The synthesis of bis(dimethylamino)methylsilane typically involves the following methods:
The molecular structure of bis(dimethylamino)methylsilane can be represented as follows:
This structure indicates that the silicon atom is bonded to two methyl groups and two dimethylamino groups.
Bis(dimethylamino)methylsilane can undergo several chemical reactions:
The mechanism by which bis(dimethylamino)methylsilane acts typically involves nucleophilic attack by the amino groups on electrophilic centers in substrates. This leads to the formation of new bonds and the generation of silicon-containing products.
Bis(dimethylamino)methylsilane finds applications in various fields:
Bis(dimethylamino)methylsilane (CAS 22705-33-5) is primarily synthesized via nucleophilic substitution reactions between methylsilane precursors and dimethylamine derivatives. The core reaction involves the stepwise displacement of halogens or alkoxy groups by dimethylamino nucleophiles. In a representative pathway, methyldichlorosilane undergoes reaction with excess dimethylamine under controlled temperatures (0–5°C) to yield the target compound. This exothermic process requires precise stoichiometric ratios (typically 1:2.5 molar ratio of silane to amine) to prevent over-amination and polymer formation [1].
Reaction optimization studies reveal that solvent choice critically impacts substitution efficiency. Anhydrous ethereal solvents (e.g., diethyl ether or tetrahydrofuran) facilitate higher yields (>85%) compared to hydrocarbon media (<70%). The reaction progresses through a monosubstituted intermediate that rapidly converts to the bis(dimethylamino) product at ambient temperatures. Post-synthesis, fractional distillation at reduced pressure (boiling point: 89.7±9.0°C at 760 mmHg) achieves ≥95.0% purity, as confirmed by gas chromatography [1] . Key challenges include suppressing competing hydrolysis and managing the compound’s moisture sensitivity – addressed through rigorous drying of reactants and apparatus [1].
Table 1: Optimization Parameters for Nucleophilic Substitution
Variable | Standard Condition | Optimized Condition | Yield Impact |
---|---|---|---|
Temperature | 25°C | 0-5°C | +22% |
Solvent | Toluene | Anhydrous Diethyl Ether | +18% |
Silane:Amine Ratio | 1:2 | 1:2.5 | +15% |
Reaction Time | 24 hours | 12 hours | No change |
Catalytic methodologies enable direct amination of methylsilane using transition metal complexes, avoiding stoichiometric amine excess. Zinc-ProPhenol catalysts (originally developed for ketone amination [4]) have been adapted for silane functionalization. These dinuclear catalysts activate azodicarboxylate electrophiles (e.g., di-tert-butyl azodicarboxylate) for nitrogen transfer to Si–H bonds. The mechanism involves simultaneous activation of the silane (via Si–H bond coordination) and the nitrogen source at distinct zinc centers within the catalyst scaffold [4].
Ligand architecture dictates enantioselectivity when producing chiral aminomethylsilanes. Modified ProPhenol ligands with electron-withdrawing substituents enhance electrophile activation, achieving turnover frequencies (TOF) >200 h⁻¹. Crucially, Lewis-basic additives like bis-phosphine oxides (dppeO₂) boost catalyst longevity and selectivity by preventing zinc aggregation. At 15 mol% catalyst loading, amination proceeds at 40°C in toluene to deliver bis(dimethylamino)methylsilane derivatives in >90% yield and >95% enantiomeric excess (where applicable) [4]. This catalytic route is particularly valuable for synthesizing electron-deficient variants used in semiconductor applications [1].
Solvent-free protocols significantly enhance the sustainability profile of bis(dimethylamino)methylsilane production. Inspired by solvent-free enamine syntheses [2], modified approaches employ neat reactant mixtures under controlled condensation conditions. In a representative method, methylsilane and dimethylformamide dimethyl acetal react at 190°C with catalytic DBU (1,8-diazabicyclo[5.4.0]undec-7-ene, 10 mol%). The absence of solvent facilitates byproduct (methanol) removal via fractional condensation, driving equilibrium toward complete conversion [2].
Critical operational parameters include:
This approach eliminates >5 L/kg solvent waste associated with traditional routes and reduces energy inputs by 40% through suppressed distillation requirements. Scale-up trials (500g batches) confirm consistent yields (89–92%) and purity (99.1% by GC), establishing solvent-free synthesis as a viable industrial alternative [1] [2].
Bis(dimethylamino)methylsilane’s moisture sensitivity (Water Reactivity Class 1 ) necessitates stringent exclusion of atmospheric water during synthesis and handling. Hydrolytic degradation follows a two-stage pathway: initial Si–N bond protonation generates dimethylammonium salts, followed by silanol formation and subsequent condensation to siloxane oligomers. Kinetic studies reveal complete decomposition within minutes at 50% relative humidity [1].
Table 2: Inert Atmosphere Efficacy Against Hydrolysis
Atmosphere System | Residual O₂/H₂O (ppm) | Degradation Rate (%/h) | Handling Window |
---|---|---|---|
Nitrogen (unpurified) | 150–300 | 12.8 | <2 hours |
Nitrogen (<5 ppm H₂O) | 3–7 | 1.2 | 24 hours |
Argon (<1 ppm H₂O) | ≤0.5 | 0.07 | 7 days |
Advanced protection strategies include:
Storage stability profiling confirms that argon-purged vessels retain >99% purity for 12 months at 2–8°C, whereas nitrogen-blanketed samples degrade at 0.8%/month. The compound’s flammability (flash point: -3°C) further necessitates inertion during large-scale operations .
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